1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

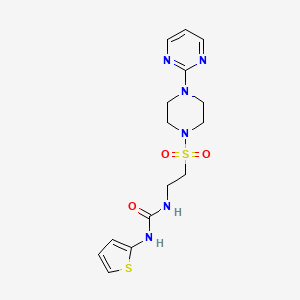

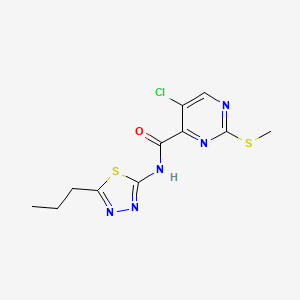

The compound “1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide” is a derivative of benzisothiazole, which is a heterocyclic compound with a benzene ring fused to an isothiazole ring. The “3-oxo-” indicates the presence of a carbonyl group (C=O), and “1,1-dioxide” suggests the presence of two oxygen atoms. The “butanoic acid” part indicates a four-carbon chain with a carboxylic acid functional group at one end .

Synthesis Analysis

Without specific information or references, it’s difficult to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves the reaction of appropriate precursors under suitable conditions. The precursors would likely include a benzisothiazole derivative and a compound containing the butanoic acid moiety .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzisothiazole ring system, the butanoic acid chain, and the additional functional groups (the carbonyl group and the two oxygen atoms). The exact structure would depend on the positions of these groups on the benzisothiazole ring and the butanoic acid chain .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbonyl and carboxylic acid groups could impact its solubility, while the benzisothiazole ring could contribute to its stability .科学的研究の応用

Synthesis and Chemical Applications

1,2-Benzisothiazole derivatives have been explored for their potential in synthesizing novel cyclic sulfonamides through intramolecular Diels-Alder reactions. These compounds, including novel cyclic sulfonamides like 2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxides, are synthesized by the thermal Diels-Alder reaction of triene derivatives. These chemical transformations have applications in developing histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Phytotoxic Activities

The phytotoxic activities of N-substituted phenyl isothiazolone derivatives have been studied, revealing their potential as peroxidizing herbicides. These studies involve the synthesis of 3(2H)-oxo-N-(substituted phenyl)-4,5,6,7-tetrahydro-1,2-benzisothiazoles and their oxidized forms, demonstrating significant phytotoxicities against protoporphyrinogen-IX oxidase isolated from corn and the green microalga Scenedesmus acutus (Miyamoto, Ikeda, & Wakabayashi, 2003).

Catalysis and Material Science

Research into half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands synthesized using the click reaction has unveiled their efficiency in the catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes demonstrate a pseudo-octahedral "piano-stool" arrangement of donor atoms around ruthenium, highlighting their potential in catalytic processes (Saleem et al., 2013).

Corrosion Inhibition

The corrosion inhibition properties of triazole and thiazole derivatives for the AA2024 aluminium alloy have been evaluated, showing that these compounds can offer significant protection against corrosion in neutral chloride solutions. This research suggests their applicability in developing corrosion-resistant coatings for aluminium alloys (Zheludkevich, Yasakau, Poznyak, & Ferreira, 2005).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-2,4-5H,3,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAWULHKVRITGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)

![3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2948547.png)

![3-Cyclobutyl-6-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2948551.png)

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2948553.png)

![(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2948555.png)

![5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2948558.png)

![4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2948560.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2948562.png)